![molecular formula C16H34O3 B14414232 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol CAS No. 81546-37-4](/img/structure/B14414232.png)
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol: is a chemical compound with the molecular formula C16H34O3 . It is characterized by its unique structure, which includes a dodecyl group (a twelve-carbon chain) attached to an ethoxyethanol backbone. This compound is often used in various industrial and research applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-2 atmospheres .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium; temperatures around 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures around 0°C to 25°C.
Substitution: Halides, amines; solvents like dichloromethane or ethanol; temperatures around 25°C to 50°C.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Simpler alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry: 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products. It is also employed as a solvent in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between lipids and proteins due to its amphiphilic nature. It can also be used in the formulation of liposomes for drug delivery .
Medicine: It is also investigated for its role in targeted drug delivery systems .
Industry: In industrial applications, this compound is used as an emulsifying agent in the production of cosmetics, detergents, and lubricants. Its ability to stabilize emulsions makes it valuable in various formulations .
Mechanism of Action
The mechanism of action of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol primarily involves its interaction with lipid membranes. The dodecyl group integrates into the lipid bilayer, while the ethoxyethanol moiety interacts with the aqueous environment. This amphiphilic nature allows the compound to alter membrane fluidity and permeability, which can affect various cellular processes .
Comparison with Similar Compounds
2-{2-[(Octyl)oxy]ethoxy}ethan-1-ol: Similar structure but with an eight-carbon chain instead of twelve.
2-{2-[(Hexyl)oxy]ethoxy}ethan-1-ol: Similar structure but with a six-carbon chain.
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: The uniqueness of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol lies in its longer carbon chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant and emulsifying agent compared to its shorter-chain analogs .
Properties
CAS No. |
81546-37-4 |
|---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
2-(2-dodecan-2-yloxyethoxy)ethanol |
InChI |
InChI=1S/C16H34O3/c1-3-4-5-6-7-8-9-10-11-16(2)19-15-14-18-13-12-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
RAFVNNPRGJPBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
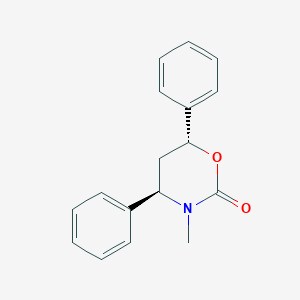

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
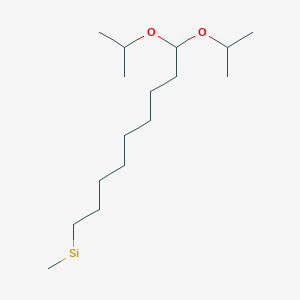
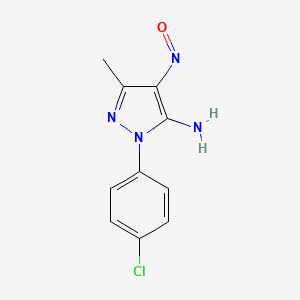
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
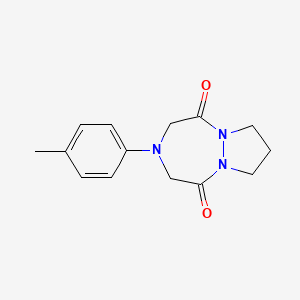
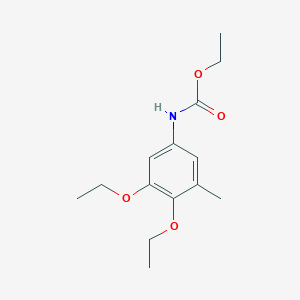


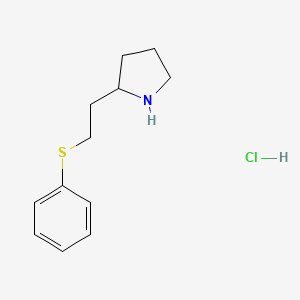
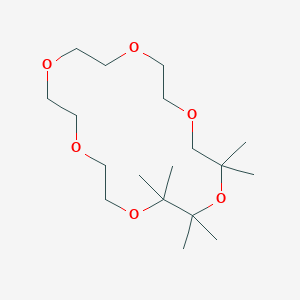
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
